molecular formula C20H17FO4 B5740856 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Katalognummer B5740856
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: CGRBUXFYHSKGMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Dabigatran Etexilate, is a direct thrombin inhibitor used as an anticoagulant. It is an oral prodrug that is rapidly converted to its active form, dabigatran, in the liver. Dabigatran has been approved by the FDA for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Wirkmechanismus

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate acts as a direct thrombin inhibitor by binding to the active site of thrombin and preventing the conversion of fibrinogen to fibrin. This prevents the formation of blood clots and reduces the risk of stroke and systemic embolism.
Biochemical and Physiological Effects:
3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has been shown to have a predictable pharmacokinetic profile, with a rapid onset of action and a half-life of 12-17 hours. It is primarily metabolized by the liver and eliminated through the kidneys. 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has a low potential for drug interactions and does not require routine monitoring of coagulation parameters.

Vorteile Und Einschränkungen Für Laborexperimente

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has several advantages for use in laboratory experiments. It is a highly specific inhibitor of thrombin and does not affect other coagulation factors. It has a predictable pharmacokinetic profile and can be easily administered orally. However, 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate also has some limitations for use in laboratory experiments. It is a prodrug that requires activation in the liver, which may complicate interpretation of results. It also has a short half-life, which may require frequent dosing in long-term experiments.

Zukünftige Richtungen

There are several future directions for research on 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate. One area of interest is the use of 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate in combination with other anticoagulants for the prevention of thromboembolic events in high-risk patients. Another area of interest is the development of reversal agents for 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate in the event of bleeding complications. Additionally, further research is needed to determine the optimal dosing and duration of therapy for 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate in various patient populations.

Synthesemethoden

The synthesis of 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate involves several steps. The first step is the protection of the carboxylic acid group of 3-ethyl-4-methylcoumarin with a tert-butyl ester. The second step involves the reaction of the protected coumarin with 4-fluorophenylacetic acid to form an amide intermediate. The third step is the protection of the carboxylic acid group of the amide intermediate with a benzyl ester. The fourth step involves the reaction of the protected amide intermediate with ethyl chloroformate to form the prodrug, 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate.

Wissenschaftliche Forschungsanwendungen

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has been extensively researched for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Several clinical trials have shown that 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate is non-inferior to warfarin in preventing stroke and systemic embolism, with a lower risk of bleeding complications. 3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Etexilate has also been studied for its potential use in the treatment of deep vein thrombosis and pulmonary embolism.

Eigenschaften

IUPAC Name

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-3-16-12(2)17-9-8-15(10-19(17)25-20(16)23)24-11-18(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRBUXFYHSKGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.